molecular formula C20H25N5O2 B3006263 1-benzyl-7-isopropyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1105198-48-8

1-benzyl-7-isopropyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B3006263
M. Wt: 367.453
InChI Key: KFOXUVTYAHLBQS-UHFFFAOYSA-N
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Description

The compound "1-benzyl-7-isopropyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a complex molecule that appears to be a derivative of purine, which is a fundamental component of nucleic acids. Purine derivatives have been extensively studied due to their biological significance and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related purine analogs and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound of interest.

Synthesis Analysis

The synthesis of purine derivatives often involves the reaction of various reagents with diketones or potential diketones. For instance, the synthesis of 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a compound with antithrombotic properties, was achieved from an enamine through thermal fusion with ureas . Similarly, the synthesis of various fused pyranones and pyrimidinones was accomplished using methyl 2-benzoylamino-3-dimethylaminopropenoate with carbocyclic and heterocyclic 1,3-diketones . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities to the compounds mentioned in the papers.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by a fused ring system, which is often modified to achieve different biological activities. The synthesis of thiazolo-pyrimidines, which are analogs of purine bases, involved the creation of a fused heterocyclic compound . The molecular structure of these compounds was confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques could be employed to analyze the molecular structure of "1-benzyl-7-isopropyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione" to confirm its identity and purity.

Chemical Reactions Analysis

The chemical reactivity of purine derivatives can vary widely depending on the substituents attached to the core structure. For example, the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to pyrrolopyridinones was used to obtain new derivatives . This type of reaction could potentially be used to introduce aryl groups into the purine core of the compound of interest. Additionally, the removal of protecting groups, such as the benzyloxycarbonyl group, was achieved through catalytic transfer hydrogenation , which could be a relevant reaction if protecting groups are used in the synthesis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can significantly affect the biological activity of these compounds . The herbicidal activity of pyrrolidine-dione derivatives was found to be dependent on the substituents at the phenyl ring . These findings suggest that the physical and chemical properties of "1-benzyl-7-isopropyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione" would also be influenced by its substituents, which could be explored to tailor the compound for specific applications.

Scientific Research Applications

Synthesis and Biological Activity

Research in the domain of substituted pyridines and purines, which share structural similarities with the compound , has led to the synthesis of novel compounds evaluated for their biological activities. For instance, the design and synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione have been investigated for their effects on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo, highlighting the potential for therapeutic applications (Kim et al., 2004).

Receptor Antagonist Applications

Compounds structurally related to "1-benzyl-7-isopropyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione" have been synthesized and evaluated for their affinity towards human adenosine receptors. For example, pyrido[2,1-f]purine-2,4-dione derivatives have shown significant antagonist effects, particularly against the A(3) adenosine receptor, indicating their potential in developing new therapeutic agents (Priego et al., 2002).

Antioxidant Activity

A computational study on the equilibrium geometry, vibrational spectra, and electronic structure of Mannich base 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, a compound with a similar structural framework, demonstrated effective antioxidant activity. This research provides insights into the structural properties and potential applications of such compounds in antioxidant therapies (Boobalan et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves speculating on potential future applications of the compound, based on its properties and reactivity.


properties

IUPAC Name

1-benzyl-3-methyl-7-propan-2-yl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-14(2)25-16-17(21-19(25)23-11-7-8-12-23)22(3)20(27)24(18(16)26)13-15-9-5-4-6-10-15/h4-6,9-10,14H,7-8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOXUVTYAHLBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-7-isopropyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

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